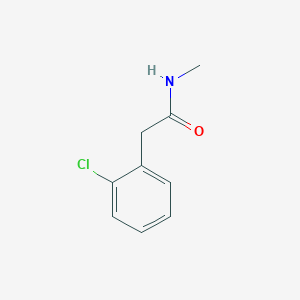

2-(2-chlorophenyl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVUQHBJXQNKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Optimization of Carboxylic Acid Activation

The conversion of the relatively unreactive carboxylic acid to a more electrophilic species is the key step in the synthesis. For research-scale operations, several methods are available, each with distinct advantages regarding reaction efficiency, ease of handling, and purification.

Acyl Chloride Formation: A traditional and robust method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is highly reactive and readily undergoes nucleophilic attack by methylamine (B109427). Oxalyl chloride is often preferred on a lab scale as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup. However, the corrosive and moisture-sensitive nature of these reagents requires careful handling under anhydrous conditions.

Peptide Coupling Reagents: A milder and often higher-yielding approach utilizes coupling agents. These reagents activate the carboxylic acid in situ, facilitating amide bond formation under less stringent conditions. This method avoids the generation of harsh acidic byproducts. The choice of coupling agent can significantly impact yield and the ease of byproduct removal.

The selection of an activation method is a critical optimization parameter, balancing cost, reaction conditions, and the ease of purification, as detailed in the comparative table below.

| Activation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Anhydrous aprotic solvent (e.g., DCM, THF), 0°C to RT | - High reactivity of intermediate

| - Harsh conditions (acidic byproducts)

|

| Carbodiimide Coupling | EDC·HCl, HOBt | Aprotic solvent (e.g., DCM, DMF), 0°C to RT | - Mild reaction conditions

| - Higher cost of reagents

|

| Phosphonium Salt Coupling | BOP, PyBOP | Aprotic solvent, base (e.g., DIPEA), RT | - Very high efficiency and fast reaction rates

| - Expensive

|

| Uronium Salt Coupling | HATU, HBTU | Aprotic solvent, base (e.g., DIPEA), RT | - Excellent for hindered substrates

| - High cost

|

Optimization of Reaction Parameters

Once an activation strategy is chosen, further optimization of the reaction conditions is necessary to maximize the yield and purity of 2-(2-chlorophenyl)-N-methylacetamide.

Solvent Selection: The choice of solvent is crucial for ensuring all reactants remain in solution. Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly employed. DCM is often favored for its low boiling point, which facilitates easy removal during workup.

Temperature Control: Temperature management is critical, particularly during the initial activation and amine addition steps. Reactions involving acyl chlorides are typically initiated at 0°C to control the exothermic reaction with the amine and minimize side product formation. Coupling reactions are also often started at 0°C and then allowed to warm to room temperature to ensure a controlled and complete reaction.

Stoichiometry and Base: The molar ratio of reactants must be carefully controlled. When using methylamine (B109427) hydrochloride, a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) must be added in at least a stoichiometric amount to liberate the free methylamine and neutralize the acidic byproducts (e.g., HCl). An excess of the base is often used to drive the reaction to completion. Studies on similar amidation reactions show that optimizing the molar ratio of the acid, amine, and coupling agent can lead to significant improvements in yield, with a common starting point being a 1:1.1:1.2 ratio of carboxylic acid to amine to coupling agent. analis.com.my

Reaction Time: Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. For acyl chloride routes, reactions are often complete within a few hours. Coupling reactions may require longer periods, from a few hours to overnight, to reach completion. analis.com.my

The following table presents illustrative research findings on how varying these parameters can influence the outcome of the synthesis.

| Entry | Activation Method | Solvent | Temperature | Time (h) | Yield (%) | Observations |

|---|---|---|---|---|---|---|

| 1 | SOCl₂ | DCM | RT | 3 | 85% | Standard conditions, good yield but requires careful handling. |

| 2 | EDC·HCl/HOBt | DCM | 0°C to RT | 12 | 92% | Milder conditions and higher yield. Workup is straightforward. |

| 3 | EDC·HCl/HOBt | THF | 60°C | 2.5 | 93% | Increased temperature significantly reduces reaction time with minimal impact on yield. analis.com.my |

| 4 | HATU/DIPEA | DMF | RT | 2 | 96% | Excellent yield and very short reaction time, suitable for difficult couplings. |

| 5 | Direct Catalytic | None (Neat) | 160°C (Microwave) | 2 | ~90% | Solvent-free "green" approach, but requires specialized equipment and high temperatures. nih.gov |

Work Up and Purification

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint based on their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the different types of protons (¹H nuclei) in a molecule. For 2-(2-chlorophenyl)-N-methylacetamide, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the N-methyl (CH₃) protons. The chemical shifts are influenced by the electronic environment of each proton. Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to two distinct signals for the N-methyl group, representing different conformations (E/Z isomers), although one isomer is typically dominant.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the amide, the carbons of the chlorophenyl ring, the methylene carbon, and the N-methyl carbon.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, definitively linking the ¹H and ¹³C assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.20 - 7.50 | Multiplet (m) | 4H |

| Methylene (CH₂) | 3.85 | Singlet (s) | 2H |

Note: The N-Methyl protons might appear as two distinct singlets due to restricted rotation around the amide bond.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170.5 |

| Aromatic (C-Cl) | 134.0 |

| Aromatic (C-CH₂) | 132.5 |

| Aromatic (CH) | 127.0 - 131.0 |

| Methylene (CH₂) | 42.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the amide. Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-N stretching.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C-N | Stretch | 1350 - 1450 | Medium-Strong |

Mass Spectrometry (EI-MS, HR-EI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can reveal structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule (183.63 g/mol ). Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the chlorophenyl group. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides.

High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass of ions with very high accuracy, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₁₀ClNO), HR-MS would confirm this exact formula by providing a highly precise mass measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates volatile compounds in a mixture before they are detected by a mass spectrometer. For a purified sample of this compound, GC-MS would show a single chromatographic peak with a corresponding mass spectrum used for identification.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 183/185 | Molecular Ion Peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope) |

| 125/127 | Fragment from loss of C₂H₄NO |

| 111/113 | Chlorotropylium ion [C₇H₆Cl]⁺ |

| 72 | Fragment [CH₃NHCOCH₂]⁺ |

Chromatographic Techniques for Purity and Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analytical Standards and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and quantifying it in a mixture. A reversed-phase HPLC method would be most suitable for this compound. In this setup, the compound would be passed through a nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by the area of the main peak relative to any impurity peaks. HPLC is also invaluable for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the product over time.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures, identify compounds, and monitor reaction progress. A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to travel up the plate. Due to its moderate polarity, this compound would exhibit an intermediate retention factor (Rƒ) value with a nonpolar mobile phase like a hexane/ethyl acetate (B1210297) mixture. The spot would be visualized under UV light, as the aromatic ring absorbs UV radiation.

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl Acetate |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS provides a robust method for its detection and characterization, even in complex matrices. The process involves the volatilization of the compound, its separation from other components on a chromatographic column, and subsequent ionization and fragmentation in the mass spectrometer.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, arising from the cleavage of specific bonds upon electron impact. For "this compound," the expected fragmentation would involve several key pathways. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom is a common fragmentation route for amides. libretexts.org This could lead to the formation of characteristic ions.

Given the structure of "this compound," prominent fragmentation pathways would likely include:

Cleavage of the amide bond: This would result in fragments corresponding to the 2-chlorophenylacetyl group and the N-methylamino group.

Loss of the chlorophenyl group: Fragmentation could lead to the detachment of the 2-chlorophenyl radical or cation.

Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could occur if the necessary structural motifs are present, though this is less likely for this specific compound. libretexts.org

The presence of a chlorine atom is a significant feature in the mass spectrum, as it results in a characteristic isotopic pattern for any fragment containing it, with the M+2 peak being approximately one-third the intensity of the M peak. researchgate.net This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.

To illustrate potential GC-MS parameters and expected fragmentation, a hypothetical analysis is presented in the tables below.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 m/z |

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 183/185 | [C9H10ClNO]+• | Molecular Ion |

| 125/127 | [C7H6Cl]+ | Loss of CH3NCO |

| 111/113 | [C6H4Cl]+ | Loss of CH2=C=O and CH3N |

| 91 | [C7H7]+ | Tropylium ion (from rearrangement) |

| 58 | [CH3NH=CH2]+ | Alpha-cleavage |

Structural Elucidation via X-ray Diffraction (Relevant to Related Amides)

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. While a crystal structure for "this compound" is not publicly documented, examining the crystal structures of related amides offers valuable insights into its likely molecular conformation and packing in the solid state.

Studies on structurally similar compounds, such as N-(2-methylphenyl)acetamide and 2-chloro-N-methyl-N-phenylacetamide, reveal key structural features that can be extrapolated to the target molecule. researchgate.netresearchgate.net For example, in N-(2-methylphenyl)acetamide, the acetamide (B32628) group is slightly twisted relative to the phenyl ring. researchgate.net A similar non-planar conformation would be expected for "this compound" due to steric hindrance from the ortho-chloro substituent.

The crystal packing of amides is often dominated by hydrogen bonding. In primary and secondary amides, N-H···O hydrogen bonds are a common and strong directional interaction that influences the supramolecular architecture. nih.gov For "this compound," which is a secondary amide, the formation of intermolecular N-H···O hydrogen bonds would be a primary determinant of its crystal packing, likely leading to the formation of chains or sheets of molecules.

The table below presents crystallographic data for related amide compounds, providing a basis for predicting the structural parameters of "this compound."

Interactive Data Table: Crystallographic Data for Structurally Related Amides

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| N-(2-Methylphenyl)acetamide | Orthorhombic | Pbca | C(aryl)-N: 1.42, C=O: 1.23, N-C(acetyl): 1.35 | C-N-C: 126, N-C=O: 122 | researchgate.net |

| 2-Chloro-N-methyl-N-phenylacetamide | Monoclinic | P21/c | C(aryl)-N: 1.45, C=O: 1.22, N-C(acetyl): 1.36 | C-N-C: 119, N-C=O: 121 | researchgate.net |

| Acetanilide | Orthorhombic | Pbca | C(aryl)-N: 1.42, C=O: 1.24, N-C(acetyl): 1.36 | C-N-C: 128, N-C=O: 123 | researchgate.net |

Based on these related structures, the C(aryl)-N bond in "this compound" is expected to be around 1.42-1.45 Å, the C=O bond approximately 1.22-1.24 Å, and the N-C(acetyl) bond around 1.35-1.36 Å. The bond angles around the nitrogen and carbonyl carbon are anticipated to be in the range of 119-128° and 121-123°, respectively. The presence of the ortho-chloro substituent on the phenyl ring will likely influence the torsion angle between the phenyl ring and the amide plane, leading to a non-coplanar arrangement to minimize steric strain.

Iv. Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements

The fundamental structure of 2-(2-chlorophenyl)-N-methylacetamide contains several key features that are essential for its biological activity. These pharmacophoric elements include the 2-chlorophenyl ring, the acetamide (B32628) linkage, and the N-methyl group. The spatial arrangement and electronic properties of these groups dictate the molecule's ability to interact with its biological target.

Pharmacophore modeling studies on related N-aryl acetamide and benzamide (B126) structures reveal the importance of specific features for activity. acs.orgnih.gov A typical pharmacophore model for this class of compounds includes:

Aromatic Ring: The chlorophenyl group often participates in hydrophobic or π-π stacking interactions within the binding site of a target protein. nih.gov

Hydrogen Bond Acceptor/Donor: The carbonyl oxygen of the acetamide group frequently acts as a hydrogen bond acceptor, while the N-H group (in analogs without N-methylation) can serve as a hydrogen bond donor. nih.gov

The relative orientation of these features is critical. The acetamide linker provides a degree of conformational flexibility, allowing the aromatic ring and the N-methyl group to adopt an optimal orientation for binding.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this chemical series.

The position of the chlorine atom on the phenyl ring significantly impacts the molecule's activity. The presence of the chlorine atom in the ortho position, as in the parent compound, creates a specific steric and electronic profile.

Studies on related aryloxy-acetamide derivatives have shown that the location of substituents on the phenyl ring is critical for potency. mdpi.com While direct SAR data for moving the chloro group in this compound is limited in the provided results, general principles from analogous series can be inferred. For instance, moving a substituent from the ortho to the para position can drastically alter the binding mode and affinity by changing the way the molecule fits into its target's binding pocket. In some series, a para substitution is favored for activity, while in others, an ortho or meta substitution is required. biomolther.org The specific requirements are highly dependent on the topology of the biological target. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a para-nitro substituent showed the highest activity against the MCF-7 cell line. nih.gov

| Compound | Substitution Position | General Impact on Activity (in related series) |

| This compound | ortho | Establishes a specific conformational preference. |

| 2-(4-chlorophenyl)-N-methylacetamide | para | May alter binding affinity depending on target pocket shape. |

The N-methylacetamide portion of the molecule is a critical determinant of its biological activity. Modifications to this group have been explored to understand its role.

N-Methyl Group: The presence of the methyl group on the nitrogen atom prevents the formation of a hydrogen bond from the amide nitrogen. This can be crucial for several reasons: it can increase lipophilicity, prevent metabolic degradation, or enforce a specific conformation of the acetamide linker that is favorable for binding. In many SAR studies, the replacement of N-H with N-CH₃ leads to a significant change in activity.

Acetamide Linker: The two-carbon linker between the phenyl ring and the amide nitrogen is also important. Shortening or lengthening this chain, or introducing rigidity, would alter the spatial relationship between the aromatic ring and the amide group, likely affecting activity. The acetamide moiety itself is recognized as a key structural motif in medicinal chemistry, often serving as a bioisostere for other functional groups. acs.org

In broader studies of N-phenylacetamide analogues, modifications to the acetamide group are a common strategy to optimize activity and pharmacokinetic properties. researchgate.net

Comparative SAR with Related Acetamide and Benzamide Derivatives

The SAR of this compound can be contextualized by comparing it with related acetamide and benzamide derivatives.

V. Biological Target Identification and Ligand Binding Interactions

Receptor Binding Affinity Studies

Specific quantitative data on the binding affinity of 2-(2-chlorophenyl)-N-methylacetamide for various receptor types is not available.

A comprehensive search of scientific databases yielded no specific studies detailing the direct binding affinity or interaction of this compound with dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) receptors. While numerous compounds are studied for their effects on these neurotransmitter systems, research has not been published that characterizes the specific activity of this particular compound at these targets. mdpi.comnih.govnih.govnih.govnih.gov

There is no available research that specifically investigates the interaction of this compound with receptors known to be involved in pain and inflammation pathways, such as opioid, bradykinin, or prostanoid receptors. nih.govresearchgate.net Studies in this area have focused on other, more structurally complex acetamide (B32628) derivatives, but data for this compound itself has not been reported. mdpi.com

The translocator protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane, is a target for various diagnostic and therapeutic ligands. mdpi.com While some well-known TSPO ligands, such as PK11195, contain a (2-chlorophenyl)-N-methyl carboxamide substructure, they are significantly more complex molecules. mdpi.comnih.gov A direct investigation into the binding affinity (such as Ki or IC₅₀ values) of the specific compound this compound for TSPO has not been published in the reviewed scientific literature. Therefore, no quantitative binding data can be presented.

Enzyme Inhibition Profiling

Data on the inhibitory activity of this compound against key enzymes in inflammatory pathways is not present in the current body of scientific research.

No studies were found that evaluated the inhibitory effect of this compound on lipoxygenase (LOX) enzymes, including the 15-LOX isoform. Research on LOX inhibition has explored other classes of compounds, including different chlorophenyl-containing acetamides, but has not specifically characterized the activity of this compound. nih.govacs.org

An examination of the literature did not reveal any data on the cyclooxygenase (COX-1 or COX-2) inhibitory activity of this compound. While the development of acetamide derivatives of other nonsteroidal anti-inflammatory drugs (NSAIDs) has been a strategy for achieving COX-2 selectivity, the intrinsic COX-inhibiting properties and IC₅₀ values for this compound have not been determined or reported. nih.govmdpi.com

Heme Oxygenase-1 (HO-1) Inhibition

Heme Oxygenase-1 (HO-1) is an inducible enzyme critical for cellular defense against oxidative stress and inflammation. nih.gov It catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. researchgate.net In the context of cancer, upregulation of HO-1 has been linked to pro-oncogenic effects, making its inhibition a strategic approach for anticancer therapy. researchgate.net

Research into acetamide-based derivatives has identified them as potent inhibitors of HO-1. nih.gov The classical pharmacophore for HO-1 inhibition involves an iron(II)-binding group, a hydrophobic portion, and a central spacer connecting them. nih.gov Acetamide derivatives fit this model, where an imidazole (B134444) or a similar nitrogen-containing heterocycle often serves as the iron-binding group, while the phenylacetamide portion provides the necessary hydrophobicity to interact with pockets in the enzyme's active site. nih.govnih.gov

Studies on various N-benzyl-N-methyl-2-(1H-imidazol-1-yl)acetamides, which share a core structure with this compound, have demonstrated significant inhibitory activity against HO-1. The potency of these inhibitors can be finely tuned by introducing substituents on the aromatic rings. nih.gov For instance, halogen substitutions on the phenyl ring have been shown to yield compounds with inhibitory potencies comparable to unsubstituted parent compounds. nih.gov The selectivity for HO-1 over its isoform, HO-2, can also be modulated through such substitutions. nih.gov

| Compound | Modification | HO-1 IC₅₀ (μM) | HO-2 IC₅₀ (μM) | Selectivity (HO-2/HO-1) |

|---|---|---|---|---|

| Compound 7i | Unsubstituted diphenylmethyl | 0.9 | - | - |

| Compound 7l | 4-fluoro-diphenylmethyl | 1.0 | - | - |

| Compound 7m | 4-chloro-diphenylmethyl | 0.9 | - | - |

| Compound 7n | 4-iodo-diphenylmethyl | 0.95 | 45.89 | ~48-fold |

| Compound 7o | 4-benzyloxy-diphenylmethyl | 1.20 | 11.19 | ~9-fold |

Data adapted from studies on N-diphenylmethyl-N-methyl-2-(1H-imidazol-1-yl)acetamide derivatives, illustrating the impact of substitutions on inhibitory potency and selectivity.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvyB-Ze0JrDnTwy68678Hcp0iF7BT5R17uEmG8rJLXYJjWwpXS7G_jOfJXLPoCqtJQOnVLq0tJd70Q5IYEQlitP1plCy997Fu-nTWalHKBXPol7ZxGOekZFvmDmpv8_IMFJ13866m0cptpoSQ%3D)]Tyrosine Kinase Modulation

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cellular processes like growth, differentiation, and metabolism. nih.gov Their aberrant activation is implicated in various diseases, particularly cancer, making them a major target for therapeutic inhibitors. nih.gov

While direct studies on this compound as a tyrosine kinase modulator are not extensively documented, the broader class of phenylacetamide derivatives has emerged as a promising scaffold for designing multikinase inhibitors. nih.govresearchgate.net A novel series of phenylacetamide derivatives has been synthesized and shown to exhibit nanomolar inhibitory concentrations (IC₅₀) against several tyrosine kinases, including those involved in angiogenesis and tumor progression such as FLT1, FLT3, FLT4, KDR (VEGFR2), PDGFRα, and PDGFRβ. nih.govresearchgate.net

The anticancer potential of phenylacetamide derivatives has been demonstrated through their cytotoxic effects on various cancer cell lines. tbzmed.ac.ir For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown potent activity against prostate (PC3) and breast (MCF-7) cancer cell lines. tbzmed.ac.irresearchgate.net This activity is consistent with the mechanism of tyrosine kinase inhibitors, which can disrupt signaling pathways essential for cancer cell survival and proliferation. nih.govresearchgate.net

| Compound | Substituent on N-phenyl ring | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Compound 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |

| Compound 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |

| Compound 2c | p-nitro | MCF-7 (Breast Cancer) | 100 |

| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 |

| Imatinib (Reference) | - | MCF-7 (Breast Cancer) | 98 |

Data from studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, showing their cytotoxic effects compared to the reference tyrosine kinase inhibitor, Imatinib.[ tbzmed.ac.ir(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHw918T9EoXX2FnnolPq_AXXfP7H6cFkifY-f4ugacZTrDNWbuqT73BiZOhuJTLvejH-iiT0V6JFP1OEgCGnHfc_ceij3BKSwKlkp66-P9OEzi3rcEKr3nynvwkOA8QEVSRVFE2)]Protein-Ligand Interaction Mechanisms (e.g., Hydrogen Bonding, π-Stacking)

The binding of a ligand like this compound to its protein target is governed by a combination of noncovalent interactions. nih.gov These interactions, which include hydrogen bonding, hydrophobic interactions, and π-stacking, determine the specificity and affinity of the ligand for the protein's binding site. nih.gov

In the case of acetamide-based inhibitors targeting HO-1, a specific "double-clamp" binding mode has been described. nih.gov This mechanism involves:

Coordination: An iron-binding group on the inhibitor (e.g., an imidazole ring) coordinates with the Fe²⁺ ion in the heme active site of the enzyme. nih.gov

Hydrophobic Interactions: The phenylacetamide portion of the inhibitor occupies a primary hydrophobic pocket within the active site. nih.govnih.gov

Secondary Interactions: Co-crystallization studies have revealed an additional, smaller secondary hydrophobic pocket in HO-1. More potent inhibitors often possess a second phenyl group or a similar hydrophobic moiety that can occupy this secondary pocket, creating the "double-clamp" and significantly enhancing binding affinity. nih.govnih.gov

The formation of strong hydrogen bonds between the ligand and protein can induce conformational changes in the receptor to form a more complementary binding site, a mechanism known as induced fit. nih.gov The energy released from these favorable interactions must overcome the unfavorable loss in conformational entropy for stable binding to occur. nih.gov The displacement of ordered water molecules from the binding interface upon ligand binding also contributes favorably to the binding free energy by increasing solvent entropy. nih.gov

High-Throughput Screening Approaches for Target Discovery

High-Throughput Screening (HTS) is a foundational technology in drug discovery for identifying active compounds ("hits") from large chemical libraries against biological targets. mdpi.com This process utilizes automation, miniaturized assays, and large-scale data analysis to rapidly screen thousands to millions of compounds. mdpi.com For a compound such as this compound, HTS can be employed to identify its primary biological targets or to discover new activities.

The HTS workflow for target discovery typically involves several stages:

Assay Development: A robust and reliable assay is developed and optimized for a miniaturized format (e.g., 384- or 1536-well plates). Assays can be biochemical (measuring the activity of an isolated protein like an enzyme) or cell-based (measuring a cellular response). tbzmed.ac.ir

Primary Screen: The chemical library is screened at a single concentration against the target to identify initial hits that show activity above a certain threshold.

Hit Confirmation and Triage: Hits from the primary screen are re-tested to confirm their activity and eliminate false positives. Cheminformatics and computational tools are used to filter out compounds with undesirable properties and to cluster hits based on chemical structure.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values) and efficacy.

Secondary and Orthogonal Assays: Hits are further characterized in different assays to confirm their mechanism of action and rule out non-specific activity. mdpi.com

For target deconvolution of a hit from a phenotypic (cell-based) screen, various advanced methods can be employed, including chemical proteomics, in-silico target prediction, and genetic approaches like CRISPR-based screens. tbzmed.ac.ir These methods help to pinpoint the specific protein or pathway that the compound interacts with to produce the observed cellular effect.

Vi. Pharmacological Mechanisms of Action in Vitro Studies

Cellular Pathway Modulation

Inhibition of Inflammatory Pathways

No in vitro studies detailing the inhibitory effects of 2-(2-chlorophenyl)-N-methylacetamide on inflammatory pathways were found.

Modulation of Calcium Channels

No in vitro data regarding the modulation of calcium channels by this compound is available.

Interference with Insect Nervous Systems

No in vitro studies on the interference of this compound with insect nervous systems were identified.

Enzyme Kinetic Studies

No enzyme kinetic studies for this compound were found in the provided search results.

Receptor Occupancy and Signal Transduction Studies

No studies on receptor occupancy and signal transduction for this compound were available in the provided search results.

Vii. Investigation of Specific Biological Activities

Neurological Modulatory Activities

The neurological modulatory activities of the chemical compound 2-(2-chlorophenyl)-N-methylacetamide and its derivatives are an area of scientific inquiry. Research in this domain primarily investigates the interaction of these molecules with key neurological targets to understand their potential pharmacological effects. The subsequent sections will delve into specific research findings related to the compound's influence on monoamine transporter systems and the benzodiazepine-like activities of its analogs or metabolites.

Monoamine transporters, which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter concentrations in the synaptic cleft and are significant targets for psychoactive drugs. ucsd.edunih.gov The inhibitory activity of a compound on these transporters can profoundly impact mood, cognition, and behavior. columbia.edu

Currently, there is a lack of specific published research data detailing the inhibitory effects of this compound on dopamine, norepinephrine, and serotonin transporters. While studies have been conducted on various other molecules that interact with these transporters, specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not available in the reviewed scientific literature.

Table 7.5.1-1: Monoamine Transporter Inhibition Data for this compound

No publicly available data.

| Transporter | Binding Affinity (Ki) | Inhibition Potency (IC50) |

| Dopamine (DAT) | Data not available | Data not available |

| Norepinephrine (NET) | Data not available | Data not available |

| Serotonin (SERT) | Data not available | Data not available |

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govnih.gov This interaction leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs. nih.gov

Scientific investigation into the metabolites or analogs of this compound for benzodiazepine-like pharmacological activity is not extensively documented in publicly accessible research. While the broader class of N-phenylacetamides has been explored for various biological activities, specific data on the interaction of metabolites or analogs of this compound with the benzodiazepine (B76468) receptor is not available. Therefore, no definitive statements can be made regarding their potential to elicit benzodiazepine-like effects.

Table 7.5.2-1: Benzodiazepine-like Activity of this compound Metabolites/Analogs

No publicly available data.

| Metabolite/Analog | Receptor Binding Affinity (Ki) | Functional Assay Results |

| Data not available | Data not available | Data not available |

Viii. Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial in the early stages of drug discovery to predict a compound's persistence in the body. researchgate.net These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes. researchgate.net

Studies conducted on analogous compounds in human liver microsomes provide a framework for understanding the potential metabolic stability of 2-(2-chlorophenyl)-N-methylacetamide. For instance, ketamine undergoes extensive metabolism in human liver microsomes. nih.govnih.gov The primary metabolic reaction observed is N-demethylation, leading to the formation of its major metabolite, norketamine. nih.govyoutube.com This process is a common metabolic pathway for many xenobiotics containing an N-methyl group.

Based on this, it is highly probable that this compound would also be a substrate for hepatic microsomal enzymes, leading to its biotransformation. The rate of metabolism would determine its in vitro half-life and intrinsic clearance, key parameters in assessing its metabolic stability.

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary system responsible for the Phase I metabolism of a vast array of compounds. avma.orgnih.gov Research on ketamine has identified several CYP isoforms responsible for its metabolism. The N-demethylation of ketamine to norketamine is primarily mediated by CYP3A4 and CYP2B6, with a minor contribution from CYP2C9. nih.govavma.orgnih.govnih.gov

Given the structural similarities, it is reasonable to predict that the metabolism of this compound is also dependent on these cytochrome P450 enzymes. The specific isoforms involved would likely be CYP3A4 and CYP2B6, which are known for their broad substrate specificity.

Table 1: Predicted Enzyme Systems Involved in the Metabolism of this compound (based on ketamine data)

| Enzyme Family | Specific Isoform | Predicted Metabolic Reaction |

| Cytochrome P450 | CYP3A4 | N-demethylation, Aromatic hydroxylation |

| Cytochrome P450 | CYP2B6 | N-demethylation, Aromatic hydroxylation |

| Cytochrome P450 | CYP2C9 | Minor contribution to N-demethylation |

Identification and Characterization of Major Metabolites

The biotransformation of a parent compound can lead to the formation of various metabolites, some of which may be pharmacologically active or contribute to toxicity. Based on the metabolism of ketamine, the following major metabolites can be predicted for this compound. isha.healthdrugbank.comnih.govneuroglow.com

The primary metabolic pathway is expected to be N-demethylation , resulting in the formation of 2-(2-chlorophenyl)acetamide . This reaction involves the removal of the methyl group from the nitrogen atom. youtube.com

Another significant metabolic reaction is likely to be aromatic hydroxylation of the chlorophenyl ring. This would lead to the formation of various hydroxylated metabolites . The exact position of hydroxylation on the aromatic ring can vary.

Following these initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions , such as glucuronidation, to increase their water solubility and facilitate their excretion from the body. nih.govneuroglow.com For example, the hydroxylated metabolites could be conjugated with glucuronic acid.

Table 2: Predicted Major Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

| 2-(2-chlorophenyl)acetamide | N-demethylation |

| Hydroxylated-2-(2-chlorophenyl)-N-methylacetamide | Aromatic Hydroxylation |

| Hydroxylated-2-(2-chlorophenyl)acetamide | Aromatic Hydroxylation and N-demethylation |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation (Phase II) |

Potential for Impurity Generation from Metabolic Processes

Metabolic processes can sometimes lead to the formation of reactive intermediates that can be considered impurities. These reactive species can potentially bind to cellular macromolecules, leading to toxicity.

In the case of compounds containing a chlorophenyl group, there is a theoretical potential for the formation of reactive epoxide intermediates during the aromatic hydroxylation process catalyzed by cytochrome P450 enzymes. While this is a common pathway for the metabolism of aromatic compounds, the stability of the resulting epoxide and its potential for covalent binding would determine any associated toxicity.

Furthermore, the N-demethylation process itself generates formaldehyde (B43269) as a byproduct, which is a reactive and potentially toxic molecule. However, the endogenous cellular machinery is typically efficient at detoxifying low levels of formaldehyde.

It is important to note that without direct experimental data on this compound, the discussion of impurity generation from metabolic processes remains speculative and is based on general principles of drug metabolism.

Ix. Computational and Theoretical Research Approaches

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein. These studies are crucial for understanding the structural basis of a compound's biological activity and for designing new, more potent molecules.

Modeling the interaction between ligands and proteins is fundamental to predicting a compound's potential as a therapeutic agent. For acetamide-based compounds, these studies have been particularly insightful in the context of designing enzyme inhibitors. Molecular modeling experiments have been used to elucidate how newly designed acetamide (B32628) derivatives interact with enzymes like Heme Oxygenase-1 (HO-1), revealing the specific molecular properties that lead to potent and selective inhibition. nih.gov

These interactions are complex and can involve a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov For instance, in studies of lipid transfer proteins, simulations have shown that the primary interaction driving ligand binding can be a salt bridge between the ligand and a conserved arginine residue within the protein's binding cavity. nih.gov The stability of the protein-ligand complex during these simulations is often assessed by monitoring the root-mean-square deviation (rmsd) of the protein's backbone, with stable complexes typically showing an average rmsd below 2 Å. By understanding these specific pairwise interactions, researchers can fine-tune molecular structures to enhance binding affinity and selectivity. nih.gov

A significant finding from molecular modeling studies on acetamide-based inhibitors of Heme Oxygenase-1 (HO-1) is the identification of a specific "double-clamp" binding mode. nih.govacs.org This binding model was proposed to explain the significantly higher inhibitory potency (a 15-fold increase) of a diphenyl compound compared to its monophenyl analogue. nih.gov The model suggests that the two phenyl rings of the inhibitor clamp onto the enzyme by occupying both a primary and a newly identified secondary hydrophobic pocket. nih.govacs.org

This "double-clamp" interaction has been shown to be crucial for enhancing both the potency and selectivity of inhibitors. nih.govacs.org Molecular docking studies have confirmed that various potent acetamide compounds adopt a similar pose within the HO-1 and HO-2 isoforms. nih.gov The calculated binding potencies from these docking studies are in good agreement with experimental inhibition values. nih.gov Research has demonstrated that this binding interaction can be finely tuned by adding substituents to one of the phenyl rings, which further increases the potency and selectivity of the compounds. nih.govacs.org The removal of the second phenyl ring from these molecules leads to a notable decrease in potency, confirming the importance of the "double-clamp" mechanism for effective enzyme inhibition. nih.govacs.org

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for these investigations. xisdxjxsu.asianih.gov

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com

For N-chlorophenyl based acetamides, DFT has been employed to study these energetic parameters. xisdxjxsu.asia Such analyses help in understanding how the molecule interacts with other species. researchgate.net The HOMO and LUMO orbitals are key to explaining various chemical reactions and can be used to predict the most reactive positions within a molecule. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net

These maps are useful for predicting sites for electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. xisdxjxsu.asiaresearchgate.net The negative regions (e.g., around electronegative atoms like oxygen or nitrogen) are susceptible to electrophilic attack, while the positive regions (e.g., around hydrogen atoms) are favorable for nucleophilic attack. uni-muenchen.de For N-chlorophenyl based acetamides, MEP analysis has been conducted to investigate these global and local reactivity characteristics, providing a visual representation of the molecule's reactive sites. xisdxjxsu.asia

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. materialsciencejournal.orgwisc.edu This method investigates charge transfer, conjugative interactions, and hyperconjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). materialsciencejournal.orgwisc.edu

In Silico ADME Prediction and Pharmacokinetic Modeling

The early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new chemical entities. In silico methods, which utilize computational models to predict these properties, have become indispensable tools for forecasting the pharmacokinetic profile of a molecule before its synthesis, thereby saving significant time and resources. sci-hub.se For a compound like 2-(2-chlorophenyl)-N-methylacetamide, a variety of computational approaches can be employed to estimate its ADME characteristics.

Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound

| Parameter | Predicted Value | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Weight | 183.63 g/mol | Compliant with Lipinski's rules, favoring good absorption and distribution. |

| LogP (o/w) | ~1.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for cell membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 1 | Favorable for membrane permeation. |

| Oral Bioavailability | High (predicted) | Likely to be well-absorbed after oral administration based on physicochemical properties. |

| Blood-Brain Barrier Permeability | Possible (predicted) | The moderate lipophilicity and low TPSA may allow for some central nervous system penetration. |

| CYP450 Inhibition | Inhibitor/Non-inhibitor (to be determined) | Prediction of interactions with cytochrome P450 enzymes is crucial for assessing potential drug-drug interactions. sci-hub.se |

Note: The values in this table are hypothetical predictions based on computational models and the general properties of similar chemical structures. They are intended for illustrative purposes to demonstrate the output of in silico ADME predictions.

Pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, offers a more dynamic and mechanistic understanding of a compound's fate in the body. nih.gov PBPK models integrate physicochemical data with physiological information (e.g., blood flow rates, tissue volumes) to simulate the concentration-time profile of a compound in various organs and tissues. nih.gov For this compound, a PBPK model could be constructed to predict its distribution into different body compartments and to estimate its clearance rate, providing insights into its likely half-life and potential for accumulation. Such models are valuable for extrapolating pharmacokinetics across different species and for predicting the impact of physiological changes on drug disposition. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling for biological activity, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational technique used to correlate the chemical structure of compounds with their biological effects. kg.ac.rs These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are critical for their biological function. nih.gov

For a compound like this compound, a QSAR model could be developed to predict its potential biological activities based on its structural similarity to other known active molecules. For example, studies on related acetamide derivatives have successfully employed QSAR to elucidate the structural requirements for anticonvulsant activity. kg.ac.rs In such a study, molecular descriptors representing various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) would be calculated for a series of analogous compounds. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity. kg.ac.rsnih.gov

The predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development and on rigorous statistical validation. nih.gov For this compound, key structural features that would be considered in a QSAR analysis include:

The 2-chlorophenyl group: The position of the chlorine atom on the phenyl ring can significantly influence the electronic distribution and steric profile of the molecule, which in turn can affect its interaction with biological targets.

The N-methylacetamide moiety: This part of the molecule can participate in hydrogen bonding and hydrophobic interactions, and its conformation is important for fitting into a target's binding site.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound and its Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Partial atomic charges, dipole moment | Governs electrostatic interactions with the biological target. |

| Steric | Molecular volume, surface area | Determines the fit of the molecule within the binding pocket of a receptor or enzyme. |

| Hydrophobic | LogP | Influences the compound's ability to cross cell membranes and engage with hydrophobic regions of the target. |

| Topological | Wiener index, connectivity indices | Encodes information about the branching and shape of the molecule. |

By developing a robust QSAR model, it would be possible to predict the biological activity of this compound and to guide the synthesis of new derivatives with potentially enhanced potency or improved selectivity. These predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug design. nih.gov

X. Preclinical Research Models and Translational Studies

In Vitro Assays for Efficacy and Mechanism Elucidation

In vitro assays are fundamental for the initial screening and detailed mechanistic understanding of a compound's biological effects at a cellular and molecular level. These assays offer a controlled environment to study specific interactions and pathways without the complexities of a whole organism. For 2-(2-chlorophenyl)-N-methylacetamide, a battery of in vitro tests would be employed to determine its efficacy and to unravel the underlying mechanisms of its action.

Detailed research findings from specific in vitro assays on this compound are not currently available in the public scientific literature. Hypothetically, such studies would involve a range of biochemical and cell-based assays. For instance, if investigating anti-inflammatory potential, researchers might use enzyme inhibition assays targeting cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). To understand its mechanism, studies could involve reporter gene assays to assess the compound's effect on inflammatory signaling pathways such as NF-κB or MAPK.

Table 1: Hypothetical In Vitro Efficacy and Mechanistic Assays for this compound

| Assay Type | Target/Pathway | Endpoint Measured | Hypothetical Outcome |

| Enzyme Inhibition Assay | COX-2 | Inhibition of prostaglandin (B15479496) E2 production | Dose-dependent inhibition |

| Reporter Gene Assay | NF-κB Signaling | Reduction in luciferase activity | Decreased NF-κB activation |

| Cytokine Release Assay | LPS-stimulated macrophages | Levels of TNF-α, IL-6, IL-1β | Suppression of pro-inflammatory cytokines |

| Western Blot Analysis | MAPK Pathway | Phosphorylation of p38, ERK, JNK | Modulation of phosphorylation status |

Non-Human In Vivo Models for Efficacy (e.g., Anti-inflammatory Models)

Following promising in vitro results, the evaluation of this compound would progress to non-human in vivo models. These animal models are indispensable for assessing the compound's efficacy in a complex physiological system, providing insights into its pharmacokinetic and pharmacodynamic properties.

A commonly used acute anti-inflammatory model is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The efficacy of an anti-inflammatory agent is determined by its ability to reduce the swelling of the paw over a period of several hours.

While specific data for this compound in such models is not publicly documented, a hypothetical study would involve administering the compound to animals prior to carrageenan injection and measuring the paw volume at various time points.

Table 2: Hypothetical Results from Carrageenan-Induced Paw Edema Model for this compound

| Treatment Group | Paw Volume (mL) at 3h post-carrageenan | Percentage Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.05 | - |

| This compound (10 mg/kg) | 0.65 ± 0.04 | 23.5% |

| This compound (30 mg/kg) | 0.50 ± 0.03 | 41.2% |

| Positive Control (e.g., Indomethacin) | 0.45 ± 0.03 | 47.1% |

Data are presented as mean ± standard error of the mean and are hypothetical.

Assessment of Cellular Viability (e.g., MTT Assay)

A crucial aspect of preclinical evaluation is to assess the cytotoxicity of a compound to ensure that its therapeutic effects are not a consequence of general cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Should this compound be evaluated using this method, various cell lines would be incubated with increasing concentrations of the compound, and the cell viability would be quantified.

There is currently no published data on the effect of this compound on cellular viability using the MTT assay. A hypothetical experiment would generate data similar to that presented in the table below.

Table 3: Hypothetical Cellular Viability of a Representative Cell Line Treated with this compound (MTT Assay)

| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 10 | 1.18 ± 0.09 | 94.4 |

| 50 | 1.10 ± 0.06 | 88.0 |

| 100 | 0.95 ± 0.05 | 76.0 |

Data are hypothetical and for illustrative purposes only.

Research Tool Applications in Biological Studies

Beyond its potential therapeutic applications, a novel compound can also serve as a valuable research tool to probe biological pathways and mechanisms. If this compound is found to have a specific and potent inhibitory effect on a particular enzyme or receptor, it could be utilized in biological studies to investigate the role of that target in various cellular processes and disease models.

For example, if the compound is identified as a selective inhibitor of a specific kinase involved in an inflammatory signaling cascade, it could be used by researchers to:

Elucidate the downstream targets of that kinase.

Understand the role of the kinase in different cell types.

Validate the kinase as a therapeutic target in various disease models.

The utility of this compound as a research tool is contingent on the discovery and characterization of its specific molecular target and mechanism of action, for which there is currently no available information in the scientific literature.

Xi. Future Directions and Research Perspectives

Exploration of Novel Derivatives and Analogs

A significant future direction lies in the systematic exploration of novel derivatives and analogs of "2-(2-chlorophenyl)-N-methylacetamide" to delineate a comprehensive structure-activity relationship (SAR). The core scaffold presents multiple opportunities for chemical modification, which could lead to compounds with enhanced potency, selectivity, and novel biological activities.

Future synthetic efforts could focus on:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions on the 2-chlorophenyl ring could profoundly influence the compound's interaction with biological targets. Studies on related phenylacetamide derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact their biological activities, such as antimicrobial and antidepressant effects. nih.govnih.gov

Alterations to the Acetamide (B32628) Moiety: The N-methyl group could be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket. Furthermore, the acetyl group could be modified to explore the impact of chain length and branching.

Scaffold Hopping: Replacing the phenylacetamide core with bioisosteric scaffolds could lead to the discovery of novel chemotypes with similar or improved biological profiles. This approach has been successful in the development of inhibitors for various enzymes.

Systematic library synthesis, guided by computational modeling and followed by high-throughput screening, will be instrumental in efficiently exploring the vast chemical space around this scaffold.

Advanced Mechanistic Investigations

While initial studies may have elucidated the primary biological effects of "this compound," a deeper, more nuanced understanding of its mechanism of action at the molecular level is crucial. Future research should employ a combination of advanced techniques to unravel these mechanisms.

Key areas for investigation include:

Target Identification and Validation: For derivatives showing significant biological activity, identifying the specific molecular target(s) is a primary objective. Techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can be employed to isolate and identify binding partners.

Biophysical and Structural Studies: Once a target is identified, co-crystallization of the compound with its target protein can provide atomic-level insights into the binding mode. Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Systems Biology Approaches: To understand the broader biological consequences of target engagement, transcriptomics, proteomics, and metabolomics studies can be performed on cells or organisms treated with the compound. This will help to map the downstream signaling pathways and off-target effects.

A thorough mechanistic understanding is essential for optimizing lead compounds and predicting potential liabilities.

Development of Targeted Therapies

The acetamide scaffold is a common feature in many biologically active molecules, and derivatives of "this compound" could serve as starting points for the development of targeted therapies for various diseases. mdpi.com

Future research in this area should focus on:

Oncology: Phenylacetamide derivatives have been investigated as potential anticancer agents. researchgate.net Future work could involve screening novel analogs against a panel of cancer cell lines to identify compounds with potent and selective cytotoxic activity. Subsequent studies would focus on elucidating the mechanism of cell death and evaluating in vivo efficacy in animal models of cancer.

Neurodegenerative and Psychiatric Disorders: The phenylacetamide structure is present in compounds with activity in the central nervous system. nih.gov Analogs could be designed and synthesized to target specific receptors or enzymes implicated in neurological and psychiatric conditions.

Infectious Diseases: The acetamide moiety is a key component of many antimicrobial agents. nih.gov Novel derivatives could be screened for activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

The development of targeted therapies will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical sciences.

Application in Chemical Biology and Probe Development

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.gov "this compound" and its derivatives, if they exhibit high potency and selectivity for a specific biological target, could be developed into valuable chemical probes.

The development of such probes would involve:

Attachment of Reporter Tags: Active and inactive analogs would be synthesized with "clickable" tags (e.g., alkynes or azides) or fluorescent dyes to allow for visualization and pull-down experiments. pepperdine.edunih.gov

Target Engagement and Occupancy Studies: These probes could be used to confirm target engagement in living cells and to quantify the occupancy of the target by unlabeled compounds.

Elucidation of Biological Pathways: By selectively modulating the activity of their target, these probes can be used to study the role of that protein in cellular signaling and disease pathology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.